REACTION_CXSMILES
|
O.[Na].[CH3:3][CH:4]([C:7](=O)[CH3:8])[CH:5]=O.[C:10]([CH2:12][C:13]([NH2:15])=[O:14])#[N:11].C([O-])(=O)C.[NH2+]1CCCCC1>C(O)(=O)C>[C:10]([C:12]1[C:13](=[O:14])[NH:15][C:7]([CH3:8])=[C:4]([CH3:5])[CH:3]=1)#[N:11] |f:1.2,4.5,^1:1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
2-methyl-3-oxobutanal sodium salt
|
Quantity
|
34.73 g
|
Type
|
reactant
|
Smiles
|
[Na].CC(C=O)C(C)=O
|
Name
|
|
Quantity
|
23.91 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)N
|
Name
|
|
Quantity
|
119.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH2+]1CCCCC1
|
Name
|
|
Quantity
|
42.7 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
127 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
became to 24° C.
|
Type
|
FILTRATION
|
Details
|
the resulting crystal was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C(NC(=C(C1)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.76 g | |
YIELD: PERCENTYIELD | 65.9% | |
YIELD: CALCULATEDPERCENTYIELD | 66.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |